2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine
Description
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine is a heterocyclic compound featuring:
- An indolizine core, a bicyclic structure with fused pyrrole and pyridine rings.
This compound’s structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) and materials science.
Properties
IUPAC Name |
indolizin-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-13-19-7-5-17(20-13)24-16-6-9-22(12-16)18(23)14-10-15-4-2-3-8-21(15)11-14/h2-5,7-8,10-11,16H,6,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGPGHGQCBRAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides; electrophiles such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents involved.
Scientific Research Applications
Chemical Properties and Structure
The compound belongs to the indolizine class, characterized by a fused ring structure that often exhibits notable biological activity. The integration of a pyrimidine moiety enhances its reactivity and versatility. Its molecular formula includes multiple functional groups, such as carbonyls and ethers, indicating potential sites for further chemical reactivity.
Pharmaceutical Development
The compound's structural complexity suggests potential utility in drug development. Similar compounds have shown activity against various biological targets, including cancer cells and microbial pathogens. The mechanism of action may involve interactions with enzymes or receptors, with the indolizine core known for its ability to intercalate into DNA or bind to proteins.
Research indicates that compounds with similar structures exhibit significant pharmacological properties:
- Anticancer Activity : Indolizines have been studied for their ability to inhibit cancer cell proliferation.
- Antimicrobial Properties : The compound may possess activity against various microbial pathogens, warranting further investigation .
Materials Science
The unique chemical properties of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine make it a candidate for use in advanced materials. Its reactivity can be harnessed in the development of functional materials such as sensors or catalysts.
Case Study 1: Anticancer Activity
A study investigated the effects of indolizine derivatives on cancer cell lines, revealing that certain modifications to the indolizine framework significantly enhanced cytotoxicity against breast cancer cells. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of indolizine derivatives against resistant bacterial strains. Results demonstrated that specific compounds exhibited potent activity, suggesting their potential as lead candidates for antibiotic development .
Summary of Applications
| Application Area | Details |
|---|---|
| Pharmaceutical | Potential anticancer and antimicrobial agents; interactions with biological targets |
| Materials Science | Development of functional materials; applications in sensors and catalysts |
| Biological Research | Investigating mechanisms of action; studying structural modifications for enhanced activity |
Mechanism of Action
The mechanism of action of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
1-(Indolizin-2-ylcarbonyl)pyrrolidine (Compound 192) and 1-(Indolizin-2-ylcarbonyl)piperidine (Compound 193)
These compounds share the indolizine-2-carbonyl motif but lack the pyrimidine substituent. Key differences:
| Property | Compound 192 (Pyrrolidine) | Compound 193 (Piperidine) | Target Compound |
|---|---|---|---|
| Substituent | Pyrrolidine | Piperidine | 3-(2-Methylpyrimidin-4-yloxy)pyrrolidine |
| Synthesis Yield | 80% | 70% | Not reported |
| Melting Point | 104–105°C | 139–141°C | Not reported |
| Key Features | Compact structure | Increased ring size | Enhanced aromaticity and steric bulk |
- Synthesis : Both 192 and 193 were synthesized via coupling of indolizine-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI) and the respective amine (pyrrolidine/piperidine) in dry DMF. The target compound likely requires additional steps to introduce the pyrimidinyloxy group.
- Impact of Substituents : The piperidine analog (193) has a higher melting point than the pyrrolidine derivative (192), likely due to increased molecular symmetry and van der Waals interactions. The target compound’s pyrimidine group may further elevate melting points or solubility depending on crystallinity.
Pyridylpyrimidine Derivatives (Compounds 6–8)
- Structural Relevance: The pyrimidine unit in the target compound mirrors the pyridylpyrimidine systems studied here, which are noted for coordination chemistry and ligand design.
- Thermal Stability : Pyridylpyrimidines exhibit melting points ~85–88°C, but the target compound’s fused indolizine-pyrrolidine system may enhance thermal stability.
2-(4-Methylphenyl) Indolizine
This simpler indolizine derivative lacks the pyrrolidine-carbonyl and pyrimidine groups but provides cytotoxicity
| Property | 2-(4-Methylphenyl) Indolizine | Target Compound |
|---|---|---|
| IC50 (HepG-2 cells) | 393.7 ± 0.2 μg/ml | Not reported |
| Structural Features | Phenyl substituent | Pyrimidine ether |
- The pyrimidine group in the target compound could enhance bioactivity by enabling hydrogen bonding or interactions with biological targets (e.g., enzymes or DNA).
Biological Activity
The compound 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| IUPAC Name | 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine |
| Canonical SMILES | CC1=C(C=CN=C1)C(=O)N(C2CCN(C2)C(=O)C3=C(N=CC=C3)C#N)C=O |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate the activity of certain kinases and phosphatases, which are crucial for cell signaling and regulation.
Anticancer Activity
Recent research has indicated that derivatives similar to 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}indolizine exhibit significant anticancer properties. For instance, a study on related compounds demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231), with IC50 values below 10 µM. The combination of these compounds with standard chemotherapeutics like doxorubicin showed enhanced efficacy, indicating a potential for synergistic effects in cancer treatment .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar pyrazole derivatives have shown promising results against a range of pathogens. In vitro assays indicated that certain derivatives exhibited significant antibacterial activity, particularly against Gram-positive bacteria, which may be attributed to their ability to disrupt bacterial cell membranes .
Antioxidant Properties
Studies have also highlighted the antioxidant capabilities of related compounds. These compounds demonstrated the ability to scavenge free radicals effectively, suggesting their potential use in preventing oxidative stress-related diseases .
Case Study 1: Anticancer Efficacy
A series of experiments involving analogs of the target compound were conducted on MDA-MB-231 cells. The results indicated that compounds with halogen substituents exhibited enhanced cytotoxicity compared to their non-substituted counterparts. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting a targeted approach for treatment in aggressive breast cancer subtypes .
Case Study 2: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, one compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be below 50 µg/mL, indicating strong potential as an antimicrobial agent .
Q & A
Q. Q1: How do substituent variations in indolizine derivatives impact synthetic yields and physicochemical properties?
Methodological Answer: Synthetic yields and properties (e.g., melting points) are influenced by substituent electronic and steric effects. For example, electron-withdrawing groups (e.g., nitro, bromo) on aromatic rings (Ar) improve yields due to enhanced electrophilic reactivity. In a study, derivatives with 4-BrC₆H₄ substituents achieved 90% yield (mp 242–243°C), while nitro-substituted analogs showed lower yields (78–80%) but comparable thermal stability . Optimize substituent selection using Hammett parameters to balance reactivity and stability.
Q. Q2: What purification techniques are effective for isolating pyrrolidine-indolizine hybrids?
Methodological Answer: Recrystallization using ethanol or acetone is standard for isolating intermediates (e.g., pyridinium bromides) with >95% purity . For polar derivatives, column chromatography (silica gel, ethyl acetate/hexane gradient) resolves regioisomers. Monitor reaction progress via TLC (Rf 0.3–0.5 in 3:7 EtOAc/hexane) to minimize byproduct formation .
Q. Q3: Which spectroscopic methods confirm the structural integrity of the target compound?
Methodological Answer: Use -NMR to verify pyrrolidine C=O coupling (δ 170–175 ppm) and pyrimidine-O-pyrrolidine linkage (δ 4.5–5.5 ppm). High-resolution mass spectrometry (HRMS) with ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 380.1524). Cross-validate with IR spectroscopy for carbonyl stretches (1650–1750 cm⁻¹) .
Q. Q4: What safety protocols are critical during synthesis?
Methodological Answer: Follow hazard codes H315 (skin irritation) and H319 (eye damage) for intermediates. Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid exposure to phenacyl bromides (H290: corrosive) by quenching with NaHCO₃ post-reaction . Store final compounds at 2–8°C under inert gas (P403) to prevent degradation .
Advanced Research Questions
Q. Q5: How can structure-activity relationship (SAR) studies guide the optimization of indolizine-based kinase inhibitors?
Methodological Answer: SAR analysis of EGFR/HER2 inhibitors shows that electron-deficient aryl groups (e.g., 4-ClC₆H₄) enhance kinase binding by 2.5-fold compared to phenyl analogs. Introduce methylpyrimidinyloxy motifs to improve hydrophobic interactions with ATP-binding pockets. Validate via IC₅₀ assays in 96-well plates using ATP-competitive fluorescence polarization .
Q. Q6: What computational strategies predict the COX-2 selectivity of indolizine derivatives?
Methodological Answer: Perform molecular docking (AutoDock Vina) using COX-2 crystal structures (PDB: 3LN1). Prioritize compounds with Glide scores < −8.0 kcal/mol. MD simulations (100 ns) assess binding stability; RMSD < 2.0 Å indicates sustained interactions. Correlate with in vitro COX-2 inhibition (IC₅₀ < 1 μM) .
Q. Q7: How to resolve contradictions in synthetic yield data across substituent groups?
Methodological Answer: Contradictions arise from competing reaction pathways (e.g., dimerization vs. cyclization). For 4-NO₂C₆H₄ derivatives, lower yields (78%) may stem from nitro group reduction under basic conditions. Mitigate via inert atmospheres (N₂) and low-temperature (−10°C) dropwise addition of reagents .
Q. Q8: What enzymatic assays are suitable for evaluating indolizine bioactivity?
Methodological Answer: Use FRET-based kinase assays (e.g., Z’-LYTE®) with 10 μM ATP and 1–100 nM enzyme concentrations. For cellular activity, employ MTT assays (72 h incubation) in A549 or MDA-MB-231 lines. Normalize data to positive controls (e.g., erlotinib for EGFR) .
Q. Q9: How to assess hydrolytic stability of the pyrrolidine-carbonyl linkage?
Methodological Answer: Incubate the compound in PBS (pH 7.4, 37°C) for 48 h. Analyze degradation via UPLC-MS; a >90% intact compound indicates stability. For acidic conditions (pH 2.0), ester hydrolysis may occur—monitor by -NMR for new carbonyl signals (δ 170–175 ppm) .
Q. Q10: Can cross-coupling reactions diversify the indolizine core?
Methodological Answer: Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduces aryl boronic acids to bromo-indolizines. For C–H activation, use Ru(II) catalysts with directing groups (e.g., pyridinyl) to functionalize the 3-position (yields: 52–62%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
